4,4-Diphenyl-2,5-cyclohexadien-1-one
Description
Historical Context of Dienone Rearrangements: From Natural Products to Model Systems
The story of dienone rearrangements begins with observations rooted in the chemistry of complex natural products. One of the earliest and most studied of these transformations is the dienone-phenol rearrangement, first reported in 1921 by Karl von Auwers and Karl Ziegler. wikipedia.orgwikiwand.com This acid-catalyzed reaction typically involves the conversion of a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol (B47542). wikipedia.orgwikiwand.compw.live The driving force for this rearrangement is the formation of a stable aromatic system. pw.live
Historically, the investigation of such rearrangements was intimately linked to the structural elucidation and synthesis of naturally occurring molecules, particularly steroids. wikipedia.org For instance, the rearrangement of the natural product santonin (B1680769) to desmotroposantonin under acidic conditions served as a classic example of this reaction class. pw.liveslideshare.net However, the structural complexity of these natural products often made it difficult to isolate and study the fundamental mechanistic steps of the rearrangement.
This challenge led to a pivotal shift in research strategy: the adoption of simpler, more symmetrical model systems. By studying less intricate molecules, chemists could more easily probe the intimate details of the reaction pathway. A prime example of this strategic shift was the use of 4,4-diphenyl-2,5-cyclohexadien-1-one by Howard E. Zimmerman and David I. Schuster to study a photochemical rearrangement analogous to the complex conversion of santonin to lumisantonin. miami.edu This move from complex natural products to well-defined model systems was crucial for developing a detailed, modern understanding of photochemical reaction mechanisms. miami.edu
Significance of this compound as a Mechanistic Probe in Organic Photochemistry
The choice of this compound as a model system was a breakthrough in the field of organic photochemistry. miami.edu Its symmetrical nature and the presence of the phenyl groups, which act as chromophores and migratory groups, made it an ideal substrate for studying the fundamental steps of dienone photorearrangements. miami.edu
The key transformation studied using this compound is the "Type A rearrangement," a photochemical process that became a textbook example of a Zimmerman rearrangement. miami.edu Research has shown that the reaction proceeds from an n-π* triplet excited state of the dienone. miami.edu Upon absorption of light, the molecule is excited, leading to a series of rapid transformations.
The established mechanism involves the following key steps:
Excitation : The dienone absorbs light, promoting it to an excited electronic state, specifically the n-π* triplet state. miami.edu
β-β Bonding : In the excited state, there is an enhanced bond order between the two β-carbons (C3 and C5) of the dienone ring, leading to the formation of a new carbon-carbon bond. miami.edu
Intermediate Formation : This bonding event results in the formation of a tricyclic cyclopropyl (B3062369) ketone intermediate, a bicyclo[3.1.0]hexen-2-one derivative. stackexchange.comechemi.com This product is often referred to as the "lumisantonin-type" product, drawing a parallel to the rearrangement of santonin. miami.edu
Further Rearrangement : This bicyclic intermediate is itself photochemically active and can undergo subsequent rearrangements. Cleavage of an internal bond in the three-membered ring can lead to the formation of a zwitterionic intermediate, which can then rearrange to form various substituted phenols, such as 2,3-diphenylphenol and 3,4-diphenylphenol. miami.edu
The detailed study of this compound provided a clear and generalizable mechanism for the photochemical rearrangements of 2,5-cyclohexadienones, solidifying a new approach to understanding and predicting the outcomes of organic photochemical reactions. miami.eduacs.org
Interactive Data Table: Photochemical Rearrangement of this compound
| Reactant | Key Transformation | Intermediate/Product | Mechanistic Notes |
| This compound | Type A Photorearrangement | 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | Proceeds via an n-π* triplet state; involves β-β bond formation. miami.edumiami.edu |
| 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | "Type B" Photorearrangement | 2,3-Diphenylphenol | Involves cleavage of the internal cyclopropane (B1198618) bond and formation of a zwitterionic intermediate. miami.edu |
| 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one | "Type B" Photorearrangement | 3,4-Diphenylphenol | A competing rearrangement pathway from the same bicyclic intermediate. miami.edu |
Structure
3D Structure
Properties
CAS No. |
13304-12-6 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H14O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
JUOUFRXTZODGAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC(=O)C=C2)C3=CC=CC=C3 |
Other CAS No. |
13304-12-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Strategies for 4,4 Diphenyl 2,5 Cyclohexadien 1 One and Its Analogues
Established Synthetic Pathways to the 4,4-Diphenyl-2,5-cyclohexadien-1-one Core
The most direct and common route to the 2,5-cyclohexadienone (B8749443) core, including the 4,4-diphenyl substituted variant, is through the oxidative dearomatization of a corresponding phenol (B47542). nih.gov This transformation is a cornerstone in the synthesis of this class of compounds. For this compound, the precursor would be a 4-substituted phenol bearing two phenyl groups at the fourth position.
Hypervalent iodine reagents have become particularly popular for effecting this oxidative dearomatization due to their relative stability and predictable reactivity. nih.gov Reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are frequently employed. nih.gov While the precise mechanism can be subject to debate, the product distribution is generally well-understood. nih.gov The use of iodine(III) reagents can lead to products from nucleophilic attack at either the ortho or para position of the starting phenol. nih.gov
Table 1: Common Reagents for Oxidative Dearomatization of Phenols
| Reagent Name | Abbreviation | Iodine Oxidation State | Typical Product Type |
|---|---|---|---|
| Phenyliodine(III) diacetate | PIDA | III | ortho or para-quinols |
| Phenyliodine(III) bis(trifluoroacetate) | PIFA | III | ortho or para-quinols |
This data is compiled from information presented in a review on asymmetric transformations of cyclohexadienones. nih.gov
Synthesis of Substituted 2,5-Cyclohexadien-1-one Derivatives
The synthesis of substituted 2,5-cyclohexadien-1-one derivatives is crucial for expanding the molecular diversity and utility of this scaffold. Various methods have been developed to introduce a range of substituents onto the cyclohexadienone ring.
One notable strategy involves the synthesis of 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones, also known as quinols. acs.org This can be achieved through the addition of a lithiated aromatic or heteroaromatic moiety to a suitable quinone ketal, followed by a deprotection step to yield the final product. acs.org
Furthermore, the synthesis of alkyl-substituted cyclohexadienones has been explored. For example, derivatives like 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione have been prepared starting from commercially available precursors like 1,3-dimethoxybenzene. The synthesis involves a condensation reaction with cyclohexanone, followed by deoxygenation and subsequent oxidation steps to form the quinoid structure. nih.gov
Stereoselective Synthesis of Substituted Cyclohexadienones
Achieving stereocontrol in the synthesis of substituted cyclohexadienones is a significant challenge that opens avenues to complex, chiral molecules. A powerful strategy for this is the enantioselective desymmetrization of achiral, symmetrically substituted 2,5-cyclohexadienones. nih.gov This approach involves the selective reaction of one of two enantiotopic functional groups (the two carbon-carbon double bonds), thereby breaking the molecule's symmetry and establishing one or more stereocenters. nih.gov
This desymmetrization can be accomplished through various catalytic asymmetric methods. For instance, an intramolecular Stetter reaction catalyzed by an aminoindanol-derived triazolium catalyst has been shown to convert aldehyde-containing cyclohexadienone substrates into bicyclic diketones with excellent stereocontrol. nih.gov This method is tolerant of substitution on the cyclohexadienone ring, allowing for the creation of additional quaternary stereocenters in high diastereomeric purity. nih.gov
Another approach to stereoselectivity involves cascade reactions. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org While the final product is a cyclohexanone, the principles of stereocontrolled Michael additions are relevant to the synthesis of substituted cyclohexadienone precursors. Similarly, reactions of conjugated enynones with malononitrile (B47326) have been developed as a stereoselective method for producing multisubstituted cyclohexanes, forming only one pair of enantiomers out of a possible 16 stereoisomers. nih.gov
The Sharpless asymmetric dihydroxylation has also been employed in the desymmetrization of cyclohexadienylsilanes, demonstrating the utility of established asymmetric reactions in creating chiral cyclohexadiene-derived systems. cardiff.ac.uk
Table 2: Examples of Stereoselective Syntheses in Cyclohexane Systems
| Reaction Type | Key Feature | Catalyst/Reagent Example | Outcome |
|---|---|---|---|
| Intramolecular Stetter Reaction | Desymmetrization | Aminoindanol-derived triazolium catalyst | Bicyclic diketones with excellent stereocontrol. nih.gov |
| Double Michael Addition | Diastereoselective Cascade | Aqueous KOH with TBAB | Highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org |
Derivatization Strategies of this compound
This compound and its analogues are not only synthetic targets but also versatile intermediates for further chemical transformations. Photochemical rearrangements are a particularly well-studied derivatization pathway. Upon photolysis, this compound can undergo a dienone-phenol rearrangement, which involves a phenyl group shift to form substituted phenols. stackexchange.com
More complex photochemical transformations can also occur. The excited state of the dienone can form a cyclopropane (B1198618) intermediate, which can then rearrange to form a five-membered ring structure, ultimately leading to a [3.1.0] bicyclic product. stackexchange.com Further photolysis of this bicyclic product can induce a bridged phenyl migration, leading to additional rearranged structures. stackexchange.com
In addition to photochemical methods, acid-induced rearrangements provide another powerful derivatization strategy. The rearrangement of 4,4-disubstituted 2-hydroxycyclohexa-2,5-dienones can be directed to produce different regioisomers of disubstituted catechols. researchgate.net An acid-induced rearrangement typically results in the formation of 4,5-disubstituted catechols. In contrast, employing an "umpolung" strategy with a reagent like PhI(OCOCF3)2 can achieve migration to the more electron-rich C3 position, yielding 3,4-disubstituted catechols exclusively. researchgate.net This regiodivergent approach allows for the highly selective synthesis of two different catechol isomers from a common cyclohexadienone precursor. researchgate.net
Table 3: Derivatization Reactions of 4,4-Disubstituted Cyclohexadienones
| Starting Material Type | Reaction Condition | Key Transformation | Product Type |
|---|---|---|---|
| This compound | Photolysis (light) | Phenyl group shift | Substituted phenols. stackexchange.com |
| This compound | Photolysis (light) | Cyclopropanation/rearrangement | Bicyclic [3.1.0] compounds. stackexchange.com |
| 4,4-Disubstituted 2-hydroxycyclohexa-2,5-dienone | Acid | Rearrangement | 4,5-Disubstituted catechols. researchgate.net |
Mechanistic Investigations of 4,4 Diphenyl 2,5 Cyclohexadien 1 One Reactions
Photochemical Rearrangements of 4,4-Diphenyl-2,5-cyclohexadien-1-one
The photochemical behavior of this compound is a well-studied area of organic photochemistry, notable for its efficient and specific rearrangements upon irradiation. These transformations are prime examples of the complex yet predictable pathways that excited-state molecules can follow to yield stable products. The primary photochemical pathway for this compound is the Type A, or "lumi," rearrangement, which proceeds through a series of short-lived, high-energy intermediates to form a bicyclic photoproduct. miami.edusci-hub.se
The Type A rearrangement is a characteristic photoreaction of 2,5-cyclohexadienones, leading to the formation of bicyclo[3.1.0]hex-3-en-2-ones, often referred to as lumiketones. sci-hub.sesciensage.info For this compound, this process is a highly efficient transformation that occurs upon ultraviolet irradiation. miami.edu The mechanism involves a sequence of electronic excitation, intersystem crossing, and bond reorganization, ultimately converting the cyclohexadienone framework into a more complex bicyclic system. miami.edustackexchange.com
The photochemical journey of this compound begins with the absorption of a photon, which promotes the molecule to an excited electronic state. The initial step is the n-π* excitation, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital of the enone system. miami.edu This transition results in the formation of an n,π* singlet excited state.
Following initial excitation, the molecule typically undergoes rapid and efficient intersystem crossing (ISC) to the corresponding n,π* triplet state. This triplet state is the key reactive intermediate responsible for the subsequent chemical changes. sciensage.info The dynamics of these excited states are complex and involve significant changes in molecular geometry and electronic distribution compared to the ground state. miami.eduucla.edu The triplet state possesses a longer lifetime than the singlet state, allowing sufficient time for the necessary bond-forming and bond-breaking steps of the rearrangement to occur. ucla.edu
Table 1: Key Steps in the Type A Rearrangement of this compound
| Step | Process | Description | Key Species Involved |
|---|---|---|---|
| 1 | Photoexcitation | Absorption of UV light leads to the promotion of a non-bonding electron to an antibonding π* orbital. | Ground State → n,π* Singlet State |
| 2 | Intersystem Crossing (ISC) | The excited singlet state rapidly converts to the more stable and longer-lived triplet state. | n,π* Singlet State → n,π* Triplet State |
| 3 | Bond Reorganization | The triplet state undergoes a rearrangement involving the formation of a new carbon-carbon bond. | n,π* Triplet State → Biradical/Zwitterionic Intermediate |
| 4 | Product Formation | The intermediate collapses to the final, stable bicyclic photoproduct. | Intermediate → Bicyclo[3.1.0]hex-3-en-2-one |
The n,π* triplet excited state of this compound possesses significant odd-electron character. miami.edu In this state, the carbonyl oxygen has a radical-like nature due to the singly occupied non-bonding orbital, while the π-system also contains an unpaired electron. This distribution of electron density is crucial for the subsequent rearrangement. The β-carbons of the dienone system become electron-rich, which facilitates the key bond formation step of the Type A rearrangement. miami.edu This electronic configuration can be viewed as having both biradical and zwitterionic characteristics, where there is a formal separation of charge and spin density within the molecule.
The electronic and geometric changes in the n,π* triplet state culminate in the formation of a new sigma bond between C-4 and C-2 (or C-6), leading to a bicyclo[3.1.0]hexane skeleton. stackexchange.comechemi.com This process involves a rearrangement of the π-system and results in the formation of the photoproduct, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. stackexchange.com
These bicyclic photoproducts are themselves photochemically active. Upon further irradiation, they can undergo subsequent transformations, known as Type B rearrangements. miami.edu These secondary photoreactions can involve the cleavage of the internal cyclopropane (B1198618) bond, leading to the formation of a zwitterionic intermediate that can then rearrange to substituted phenols, such as 2,3-diphenylphenol and 3,4-diphenylphenol. miami.edu The specific pathway depends on the substitution pattern and reaction conditions.
The mechanism of the Type A rearrangement involves intermediates that exhibit both zwitterionic and biradical character. stackexchange.com After the initial n-π* excitation and intersystem crossing, the triplet state can be represented by resonance structures that place positive charge density on the oxygen and negative charge or radical character on the β-carbons. The formation of the new C4-C2 bond can be envisioned as proceeding through a transition state that leads to a cyclopropyl (B3062369) dicarbinyl diradical or a zwitterionic species. stackexchange.comechemi.com This intermediate then collapses to the final bicyclic product. stackexchange.com Computational studies on the related rearrangement of bicyclo[3.1.0]hex-3-en-2-one to phenol (B47542) suggest that cleavage of the internal cyclopropane bond leads to a diradical intermediate rather than a purely zwitterionic one. researchgate.net This provides insight into the likely nature of the intermediates in the reverse process as well.
The electronic nature of substituents on the cyclohexadienone ring can significantly influence the energy of the triplet state and the reactivity of the molecule. For 2,5-cyclohexadienones in general, it has been observed that as substituents at the γ-position (C-4) become more electronegative, there is a blue shift in the 0-0 triplet emission band. miami.edu This indicates that electron-withdrawing groups raise the energy of the triplet state. This effect can be attributed to the destabilization of the electron-rich β,β-bond in the triplet excited state. miami.edu While the phenyl groups in this compound are not typically considered strongly electronegative, their electronic properties modulate the energy levels and reactivity pathways of the excited state. The triplet state acidities of substituted phenols, for instance, have been correlated with ground-state Hammett substituent constants, demonstrating that electronic effects are transmitted and influence excited-state properties. nih.gov
Di-π-Methane Rearrangements in this compound Systems
The di-π-methane rearrangement is a photochemical reaction that transforms a molecule with two π-systems separated by a saturated carbon atom into a vinylcyclopropane (B126155) derivative. wikipedia.org In the case of this compound, the reaction is initiated by n-π* excitation of the carbonyl group, leading to the formation of a triplet excited state. miami.edu This excited state then undergoes a series of transformations, including the formation of a bridged diradical intermediate, which ultimately rearranges to the final product.
The regioselectivity of the di-π-methane rearrangement is a crucial aspect, determining which of the two phenyl groups at the C4 position migrates. This preference is largely governed by the stability of the diradical intermediates formed during the reaction. In unsymmetrically substituted 4,4-diaryl-2,5-cyclohexadien-1-ones, the aryl group that can better stabilize a radical or a potential partial positive charge in the transition state will preferentially migrate.
For instance, studies on related systems have shown that aryl groups with electron-donating substituents have a higher migratory aptitude than those with electron-withdrawing substituents. This is because electron-donating groups can better stabilize the benzhydrylic radical intermediate. The general order of migratory preference in di-π-methane rearrangements has been observed to be dihalogenovinyl > diphenylvinyl > dicyanovinyl. rsc.org
In the specific case of this compound, where both migrating groups are identical, the rearrangement leads to the formation of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. However, the study of substituted analogs provides deeper insight into the electronic effects governing the phenyl shifts.
Table 1: Migratory Aptitudes in Di-π-Methane Rearrangements
| Migrating Group | Relative Migratory Aptitude | Rationale |
| p-Anisyl | High | Electron-donating methoxy (B1213986) group stabilizes the diradical intermediate. |
| p-Tolyl | Moderate | Electron-donating methyl group offers moderate stabilization. |
| Phenyl | Baseline | Reference group for comparison. |
| p-Chlorophenyl | Low | Electron-withdrawing chloro group destabilizes the diradical intermediate. |
This table illustrates the general trend of migratory aptitudes based on substituent effects in related di-π-methane systems.
Photoinduced Reactions Rerouted by External Reagents (e.g., Amines)
While extensive research has been conducted on the photochemistry of cyclohexadienones, specific studies detailing the rerouting of the photoinduced reactions of this compound by external reagents such as amines are not widely available in the reviewed literature. In principle, nucleophilic amines could interact with the excited state or intermediates of the dienone, potentially leading to different reaction pathways and products. However, without specific experimental data for this compound, any proposed mechanism would be speculative. General photochemical reactions of arenecarbonitriles with aliphatic amines have been investigated, showing that the structure of the amine and solvent polarity can influence the reaction pathways. northwestern.edu
Photocyclization Pathways of Substituted Cyclohexadienones
The introduction of specific substituents onto the phenyl rings of this compound can open up photocyclization pathways. For instance, an ortho-substituted phenyl group with a suitable functional group could undergo an intramolecular photochemical reaction. This could involve the abstraction of a hydrogen atom or an intramolecular [2+2] cycloaddition, leading to the formation of a new ring system. While the concept of photocyclization is well-established in organic photochemistry, specific examples and detailed mechanistic studies for substituted this compound derivatives are not readily found in the surveyed literature. Studies on other systems, such as ortho-ortho phenyl-bridged 4,4-diphenyl-2-cyclohexen-1-one, have shown that aryl migration and cyclization are key photochemical pathways. documentsdelivered.com
Photooxidative Transformations of Dienones
Photooxidative transformations of this compound, for example, through reactions with singlet oxygen or superoxide, represent another potential photochemical pathway. Singlet oxygen, typically generated using a photosensitizer and light, is a highly reactive species that can undergo [4+2] cycloaddition (Diels-Alder) reactions with dienes or ene reactions. Theoretical studies on the reaction of singlet oxygen with 1,3-cyclohexadiene (B119728) suggest the formation of endoperoxides. nih.govresearchgate.net However, specific experimental studies on the photooxidative transformations of this compound are not extensively documented in the available literature.
Thermal and Acid-Catalyzed Rearrangements and Transformations
The dienone-phenol rearrangement is a classic acid-catalyzed reaction of 4,4-disubstituted cyclohexadienones, leading to the formation of a stable 3,4-disubstituted phenol. wikipedia.org This rearrangement is driven by the formation of an aromatic system. pw.live
The mechanism involves the protonation of the carbonyl oxygen, which generates a carbocation. This is followed by a 1,2-shift of one of the substituents at the C4 position to the adjacent C3 or C5 position. The choice of the migrating group is determined by its migratory aptitude, which is related to its ability to stabilize the developing positive charge in the transition state. Subsequent deprotonation leads to the formation of the aromatic phenol. pw.live
In the case of this compound, one of the phenyl groups migrates. If the two phenyl groups are differently substituted, the one with the greater ability to stabilize a positive charge will migrate preferentially. For instance, a phenyl group with an electron-donating substituent will have a higher migratory aptitude than an unsubstituted phenyl group. wikipedia.org
Table 2: General Migratory Aptitudes in Dienone-Phenol Rearrangements
| Migrating Group | Relative Migratory Aptitude |
| Aryl (with electron-donating groups) | High |
| Phenyl | Moderate |
| Alkyl | Low |
This table provides a generalized order of migratory aptitudes in acid-catalyzed dienone-phenol rearrangements. wikipedia.org
The study of these rearrangements in this compound and its derivatives continues to be a rich area of research, providing fundamental insights into reaction mechanisms and the factors that control chemical selectivity.
Protonation of the Cyclohexadienone Core and Stable Carbocation Generation
The protonation of the carbonyl oxygen in cyclohexadienone systems is a critical step that can lead to the formation of highly stabilized carbocationic species. Research has demonstrated that the treatment of a substituted 2,5-cyclohexadien-1-one with a commercially available acid initiates the generation of a stable carbocation. This resulting cation is capable of participating in further reactions, such as hydride abstraction and oxidation processes.
The stability of this carbocation is attributed to the delocalization of the positive charge across the conjugated system, which is enhanced by the presence of aromatic substituents. The molecular structure of the generated carbocation shows significant structural similarities to established stable carbocations like the trityl cation, specifically [(p-MeO-C₆H₄)Ph₂C]⁺. The ability to generate these stable carbocations from readily available cyclohexadienone precursors offers a significant advantage for their application in organic synthesis, potentially broadening the use of trityl-based reactions.
| Precursor | Reagent | Generated Species | Key Structural Feature | Potential Applications |
|---|---|---|---|---|
| Substituted 2,5-cyclohexadien-1-one | Commercially available acids | Stable Carbocation nih.gov⁺ | Structurally similar to trityl cations | Hydride abstraction, Oxidation reactions |
Oxidative Rearrangements (e.g., in 1,4-cyclohexadienes)
The cyclohexadienone framework is susceptible to various rearrangement reactions, which can be induced through different means, including photochemically or through oxidative processes. Photochemical rearrangement of this compound, for instance, proceeds through a series of complex steps. Initial photolysis leads to an excited state that can form a cyclopropane intermediate. Subsequent bond cleavage and rearrangement can yield a five-membered ring structure, which can then close to form a bicyclo[3.1.0] product. Further photolysis can induce additional phenyl migrations.
In related systems, such as 1,4-cyclohexadienes bearing quaternary carbons, oxidative rearrangements can be triggered by reagents like bromine (Br₂). This process is believed to involve a 1,2-rearrangement of an aryl group, ultimately leading to the formation of highly substituted aromatic compounds like 1,2,4,5-tetraarylbenzene derivatives in high yields. While the specific outcomes depend on the substrate and conditions, these examples highlight the propensity of the cyclohexadiene core to undergo significant skeletal transformations.
Other Key Reaction Mechanisms
Addition and Substitution Reactions of the Cyclohexadienone System
The conjugated diene system within the this compound core is reactive towards various addition reactions. While specific studies on the title compound are detailed, analogous systems like 4,4-dimethylcyclohexadienylidene demonstrate reactivity patterns that are informative. Cycloaddition reactions, in particular, are a key feature of conjugated dienes. For example, cobalt-catalyzed [4+2] cycloadditions between conjugated trienes and alkynes can produce cyclohexadiene derivatives. This type of reactivity suggests that the dienone core of this compound could serve as a diene component in Diels-Alder and other pericyclic reactions, adding across the double bonds to form bicyclic structures. The substitution pattern and the electronic nature of the dienophile would influence the feasibility and outcome of such additions.
Tautomerism Studies: Oxime-Nitroso Equilibrium in Derivatives
In derivatives of cyclohexadienones, such as their oximes, intriguing tautomeric equilibria can be established. Specifically, the oxime-nitroso tautomerism has been studied in compounds like 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime. This equilibrium involves the interconversion between the quinone oxime form and the corresponding p-nitroso-phenyl tautomer.
Studies have shown that for some derivatives, the equilibrium can be shifted. For example, in the case of 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime, the equilibrium tends to favor the oxime form, which is considered more stable. However, investigations into related structures, such as 4-(phenylcyanomethylene)-2-methylcyclohexa-2,5-dien-1-one oxime, have demonstrated that the compound can isomerize to the nitroso-tautomer in solution, with the equilibrium being sensitive to temperature. This dynamic highlights the nuanced structural balance present in these systems.
| Compound | Tautomeric Forms | Observed Equilibrium | Influencing Factors |
|---|---|---|---|
| 4-(phenylcyanomethylene)-cyclohexa-2,5-dien-1-one oxime | Oxime and 4-nitrosodiphenylacetonitrile | Equilibrium favors the more stable oxime form | Structural stability |
| 4-(phenylcyanomethylene)-2-methylcyclohexa-2,5-dien-1-one oxime | Oxime and corresponding nitroso-tautomer | Isomerization observed in solution | Temperature |
Reactions Involving Radical Intermediates (e.g., with DPPH radical)
The reactivity of cyclohexadienone systems towards radical species can be inferred from studies on related compounds like 1,4-cyclohexadiene (B1204751) with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•). The reaction between DPPH• and unsaturated hydrocarbons like 1,4-cyclohexadiene involves a hydrogen atom abstraction. Computational studies suggest this reaction proceeds via a proton-coupled electron transfer (PCET) mechanism. A notable feature of this transition state is a strong π-π stacking interaction between the nascent cyclohexadienyl radical and one of the phenyl rings of the DPPH• radical. This interaction helps to define the reaction coordinate. Given the structural similarity, it is plausible that this compound could also interact with radical intermediates through similar pathways, potentially involving hydrogen abstraction from an allylic position if available, or addition to the double bonds.
Electrochemically Induced Transformations
The electrochemical behavior of the cyclohexadienone scaffold has been investigated through various substituted analogues. These studies reveal that electrochemically induced transformations, particularly reductions, can lead to complex molecular rearrangements. For example, the electrochemical reduction of 4-halomethyl-4-methylcyclohexa-2,5-dien-1-ones at a glassy-carbon electrode can initiate reductive dehalogenation. This process generates a carbanionic intermediate that subsequently undergoes an anionic cyclopropyl-allyl rearrangement, ultimately forming substituted phenols. In other cases involving dihalomethyl substituents, two-electron reduction can lead to the formation of a carbene intermediate, which is followed by a ring expansion to yield cycloheptatrienone derivatives. These examples underscore the potential of electrochemical methods to trigger profound structural changes in the this compound system, likely initiating with the reduction of the carbonyl group or the conjugated π-system.
Advanced Spectroscopic and Structural Elucidation in 4,4 Diphenyl 2,5 Cyclohexadien 1 One Research
Application of Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms by providing detailed structural information on reactants, intermediates, and products in solution. In the context of 4,4-Diphenyl-2,5-cyclohexadien-1-one, NMR is crucial for tracking the progress of its characteristic photochemical rearrangements. miami.edu
The primary photochemical transformation of this compound upon irradiation is the "Type A" rearrangement, which yields 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. miami.edu Further irradiation can lead to subsequent rearrangements, including the formation of various substituted phenols. NMR spectroscopy allows researchers to monitor these complex transformations. By acquiring NMR spectra at various time intervals during in-situ irradiation of a sample, the disappearance of reactant signals and the appearance of product signals can be quantified.
For instance, the ¹H NMR spectrum of the starting dienone shows characteristic signals for the vinyl protons of the cyclohexadienone ring and the aromatic protons of the two phenyl groups. Upon rearrangement to the bicyclo[3.1.0]hexenone product, a new set of distinct signals appears, including those for the cyclopropane (B1198618) protons, which are highly informative for confirming the new structure.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the full structure of these photoproducts. COSY spectra establish proton-proton connectivities within the rearranged molecular framework, while HMBC spectra reveal correlations between protons and carbons over two to three bonds, piecing together the carbon skeleton. This is particularly vital for distinguishing between potential isomeric products that may form through different rearrangement pathways. stackexchange.com
| Technique | Application in Mechanistic Elucidation of this compound |
| ¹H & ¹³C NMR | Monitoring reactant consumption and product formation over time; Identifying key functional groups and structural changes. |
| COSY | Establishing ¹H-¹H spin coupling networks to confirm the connectivity of the rearranged bicyclic or phenolic products. |
| HMBC | Correlating proton and carbon signals to build the complete carbon skeleton of photoproducts and confirm isomer structures. |
| NOESY | Determining the stereochemistry of the photoproducts by identifying protons that are close in space. |
High-Resolution Mass Spectrometry in Reaction Pathway and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of reaction products, providing highly accurate mass measurements that allow for the determination of elemental compositions. For the study of this compound's photochemical reactions, HRMS serves to confirm the identity of the various isomeric products formed.
The photochemical rearrangements of this compound (C₁₈H₁₄O) yield products that are isomers of the starting material. miami.edustackexchange.com HRMS can verify this by measuring the mass of the product ion with high precision (typically to within 5 ppm). For example, both the starting material and its primary photoproduct, 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one, have the same elemental formula and therefore the same exact mass. An HRMS measurement confirming this mass provides strong evidence for the formation of an isomeric product rather than a product of fragmentation or addition.
Furthermore, tandem mass spectrometry (MS/MS) techniques can be employed to gain further structural information. By selecting the parent ion of a specific photoproduct and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Different isomers will often fragment in unique ways, providing a "fingerprint" that can help distinguish between them. This is particularly useful when multiple phenolic or bicyclic isomers are formed in the same reaction mixture, allowing for their individual characterization, often in conjunction with a separation technique like gas or liquid chromatography (GC-MS or LC-MS).
Vibrational Spectroscopy (IR, Raman) for Conformational and Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering insights into its functional groups, bonding, and conformation.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the 1650-1680 cm⁻¹ region. Additional strong bands corresponding to the C=C stretching of the dienone system and the characteristic absorptions of the phenyl groups are also present. nih.gov During photochemical rearrangement, the disappearance of the conjugated dienone C=O signal and the appearance of a new C=O band at a different frequency (characteristic of an unconjugated ketone in the bicyclic product) can be used to monitor the reaction. nih.gov
Given the known conformational polymorphism of this compound in the solid state (see Section 4.5), vibrational spectroscopy becomes a powerful tool for studying these different forms. uohyd.ac.in Each distinct conformation or polymorph can exhibit subtle but measurable differences in its vibrational spectrum due to changes in molecular symmetry and intermolecular interactions. For example, the precise frequency of the C=O stretch and the modes associated with the phenyl rings can shift depending on the crystal packing environment.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra for different conformers. By comparing these calculated spectra with the experimental IR and Raman data obtained from different polymorphic samples, a direct correlation between specific spectral features and specific molecular conformations can be established. This combined experimental and theoretical approach provides deep insights into how the subtle twisting of the phenyl rings impacts the molecule's vibrational properties. mdpi.commdpi.com
Electronic Spectroscopy (UV-Vis) in Excited State Characterization
Electronic spectroscopy, primarily UV-Vis absorption spectroscopy, is fundamental to understanding the photochemical behavior of this compound, as it characterizes the electronic transitions that initiate the chemical reaction. The absorption of UV light promotes the molecule to an electronically excited state, from which the rearrangement occurs. miami.edu
The UV-Vis spectrum of this compound exhibits strong absorption bands in the UV region. These are typically assigned to π→π* transitions associated with the conjugated dienone system and the phenyl rings. researchgate.net A weaker, longer-wavelength absorption corresponding to the n→π* transition of the carbonyl group is also expected. It is the population of these excited states (either singlet or triplet) that provides the energy and alters the electronic distribution necessary for the bond reorganizations that define the Type A rearrangement.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can be used to directly observe these short-lived excited states. By exciting the sample with an ultrashort laser pulse (pump) and monitoring the absorption of a second pulse (probe) at various delay times, the formation and decay of excited states can be tracked on timescales from femtoseconds to microseconds. This allows for the characterization of the excited-state lifetimes and the identification of key intermediates on the reaction pathway, providing a detailed picture of the excited-state dynamics that govern the molecule's photochemistry. ucla.edu
X-ray Crystallography of this compound Polymorphs
X-ray crystallography provides the definitive, three-dimensional structure of molecules in the solid state. Research on this compound has revealed an extraordinarily complex solid-state behavior, identifying it as a system with a cluster of four conformational polymorphs, designated A, B, C, and D. uohyd.ac.innih.gov These polymorphs are different crystal structures of the same compound that arise from the molecule adopting different conformations.
The crystallization of this compound has led to the characterization of a record 19 crystallographically independent molecules (Z' > 1), meaning that up to 12 unique molecular conformations can be present in the asymmetric unit of a single crystal form (Form C). uohyd.ac.innih.gov This simultaneous occurrence of conformational and concomitant polymorphism in one molecule is rare and makes it a benchmark system for studying crystal packing and energy landscapes.
| Polymorph | Space Group | Z' (Independent Molecules) |
| Form A | P2₁ | 1 |
| Form B | Pī | 4 |
| Form C | Pī | 12 |
| Form D | Pbca | 2 |
Data compiled from Kumar et al. (2002) and Nangia et al. (2006). uohyd.ac.innih.gov
The polymorphism in this compound is driven by the subtle yet energetically significant rotational flexibility of the two gem-diphenyl rings. uohyd.ac.in Each of the 19 observed independent molecules represents a distinct point on the conformational potential energy surface, captured within a crystal lattice. The differences between these conformers are primarily defined by the torsion angles of the C-C bonds connecting the phenyl rings to the central cyclohexadienone core.
The existence of high Z' structures (Z' = 4, 12, and 2) is particularly noteworthy. It indicates that the energy penalty for adopting slightly different conformations is very small and can be compensated by more favorable crystal packing arrangements. nih.gov In Form C, with Z'=12, the asymmetric unit contains twelve unique molecules, each with a slightly different twist of its phenyl rings, highlighting a very flat potential energy surface for this conformational freedom. uohyd.ac.innih.gov Variable-temperature powder X-ray diffraction studies have confirmed that Form A is the thermodynamically most stable polymorph. nih.gov
The packing of molecules in the various polymorphs is stabilized by a network of weak intermolecular interactions, primarily C-H…O hydrogen bonds. nih.gov Differences in molecular conformation expose different acidic C-H donors (from the phenyl and dienone rings) to the carbonyl C=O acceptor. The specific geometry and strength of these C-H…O interactions dictate the resulting crystal packing and, consequently, which polymorph is formed. nih.gov
Computational studies have been performed to dissect the energetic contributions to this polymorphic system. The total energy of a crystal (E_total) is a sum of the intramolecular conformational energy (E_conf) and the intermolecular lattice energy (U_latt). For polymorphs A, B, and D, these two contributions compensate for each other, resulting in very similar total energies. nih.gov For instance, a molecule might adopt a slightly less stable conformation (higher E_conf) if that conformation allows for much more stable crystal packing (more negative U_latt).
This delicate balance is highlighted by the calculated total energies:
Form A: 1.22 kcal mol⁻¹
Form B: 1.49 kcal mol⁻¹
Form D: 1.98 kcal mol⁻¹
These small energy differences (< 0.3 kcal mol⁻¹) underscore why multiple forms can coexist and why this system is an excellent model for validating crystal structure prediction methods. nih.gov The research demonstrates a direct correlation where stronger C-H…O interactions lead to crystal structures with a higher number of independent molecules (high Z'). nih.gov
Differentiation of Kinetic and Thermodynamic Polymorphs
The compound this compound is known to exhibit polymorphism, crystallizing into different solid-state forms with distinct physical properties. nih.govuohyd.ac.in Research has identified four conformational polymorphs, designated as forms A, B, C, and D. nih.gov Among these, form A has been identified as the thermodynamically stable polymorph, while form B is the kinetic product. nih.gov The differentiation between these polymorphs is crucial for understanding the material's stability and behavior.
Detailed crystallographic studies have provided the foundational data for distinguishing these forms. The polymorphs possess different space groups and numbers of molecules in the asymmetric unit (Z'), which reflects the varied packing arrangements of the molecules in the crystal lattice. nih.govuohyd.ac.in These differences arise from subtle conformational changes resulting from the correlated rotation of the geminal phenyl rings. uohyd.ac.in
Table 1: Crystallographic Data of this compound Polymorphs
| Polymorph | Space Group | Z' | Status |
|---|---|---|---|
| Form A | P2(1) | 1 | Thermodynamic |
| Form B | P1 | 4 | Kinetic |
| Form C | P1 | 12 | - |
| Form D | Pbca | 2 | - |
Z' = number of crystallographically independent molecules
The thermodynamic relationship between the polymorphs has been investigated using techniques such as variable-temperature powder X-ray diffraction. nih.gov This analysis confirmed that form A is the thermodynamic polymorph in the enantiotropic system involving forms A and D. nih.gov The stability of these polymorphs is a result of a delicate balance between molecular conformation energy (Econf) and lattice energy (Ulatt). nih.gov These contributing energies compensate for each other, leading to very similar total energies for the different forms. nih.gov
The slight energy differences between the polymorphs are a key factor in their classification as kinetic or thermodynamic forms. The total energy of the stable thermodynamic form A is the lowest, followed by the metastable kinetic form B. nih.gov The energy difference between the kinetic and thermodynamic polymorphs is remarkably small, at less than 0.3 kcal mol-1 (approximately 1.3 kJ mol-1). nih.gov This small energy gap makes this compound a valuable experimental model for validating computational methods aimed at predicting crystal structure energies with high accuracy. nih.gov
Table 2: Calculated Energies of this compound Polymorphs
| Polymorph | Total Energy (Etotal) (kcal mol-1) |
|---|---|
| Form A (Thermodynamic) | 1.22 |
| Form B (Kinetic) | 1.49 |
| Form D | 1.98 |
The packing of the molecules within the crystal structures of the polymorphs is influenced by weak intermolecular interactions, specifically C-H···O hydrogen bonds, where different acidic C-H donors approach the C=O acceptor. nih.gov These variations in intermolecular interactions contribute to the distinct packing arrangements and, consequently, the different polymorphic forms. nih.govuohyd.ac.in
Computational and Theoretical Studies of 4,4 Diphenyl 2,5 Cyclohexadien 1 One
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) calculations are foundational methods for understanding the electronic structure and predicting the reactivity of molecules like 4,4-diphenyl-2,5-cyclohexadien-1-one. These methods are frequently applied to study reaction mechanisms, such as the classic dienone-phenol rearrangement, by calculating the energies of reactants, intermediates, transition states, and products. ijsred.comijrar.org
DFT, particularly using the B3LYP hybrid functional, has become a standard tool for investigating the electronic and optical properties of organic compounds. mdpi.com Such calculations can determine global reactivity descriptors like chemical hardness, electronegativity, and electrophilicity, which provide a quantitative measure of a molecule's stability and reactivity. For the cyclohexadienone system, these calculations help to understand the driving forces behind rearrangements, which are often propelled by the gain in aromaticity when converting from a non-aromatic dienone to a stable phenol (B47542) product. ijsred.comijrar.org
Theoretical studies on related cyclohexadienone systems have employed methods including AM1, Hartree-Fock (HF), and DFT (B3LYP) to model the dienone-phenol rearrangement. ijsred.comijraset.com These calculations reveal that the initial protonation of the carbonyl oxygen increases the system's energy and destabilizes the ring. The subsequent 1,2-shift of a substituent, a key step in the rearrangement, proceeds through a high-energy transition state. The energy of this transition state is a critical factor in determining the migratory aptitude of different substituents. ijsred.com
Table 1: Comparison of Calculated Enthalpy of Rearrangement (ΔHr) and Activation Energy (Ea) for the 1,2-Migration Step in Dienone-Phenol Rearrangements Using Different Computational Methods.
| Migrating Group (R2) | Method | ΔHr (kcal/mol) | Ea (kcal/mol) |
| H | AM1 | 13.73 | 31.73 |
| Me | AM1 | 14.23 | 42.70 |
| Et | AM1 | 14.04 | 35.24 |
| i-Pr | AM1 | 14.11 | 27.40 |
| t-Bu | AM1 | -2.88 | 7.27 |
| Ph | AM1 | 14.93 | N/A |
| t-Bu | B3LYP | -62.27 | N/A |
Data sourced from studies on substituted cyclohexadienones. ijrar.orgijraset.com
Quantum Chemical Modeling of Photochemical Reaction Pathways
The photochemistry of this compound is notably complex, leading to a variety of rearrangement products. Quantum chemical modeling is essential for mapping the intricate reaction pathways that occur upon photoexcitation. diva-portal.org The process begins with the absorption of light, which promotes the molecule to an electronically excited state. From this excited state, the molecule can undergo a series of transformations, including bond formations and migrations, that are not accessible on the ground-state potential energy surface. stackexchange.comechemi.com
For this compound, a key photochemical transformation is the "Type A" rearrangement. miami.edubaranlab.org Computational models show that this process involves several steps:
n-π* Excitation: The molecule absorbs a photon, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding π* orbital. miami.edubaranlab.org
Intersystem Crossing (ISC): The initially formed singlet excited state (S1) can convert to a more stable triplet excited state (T1). baranlab.org
Bonding and Intermediate Formation: In the excited state, new bonds can form. For instance, β,β-bonding between the carbons of the double bonds can occur, leading to a bicyclic intermediate. baranlab.org
Rearrangement: This intermediate can then undergo further rearrangements, such as a "slither" mechanism involving 1,2-shifts, ultimately leading to the formation of various photoproducts, including bicyclo[3.1.0]hexenones and substituted phenols. stackexchange.commiami.edubaranlab.org
These quantum chemical models provide a detailed, step-by-step description of the electronic and structural changes that drive the photochemical reactions of this compound. diva-portal.org
The characterization of excited states is crucial for understanding photochemical reactivity. Upon photoexcitation, this compound is promoted to an n-π* excited state. miami.edu While the initial excitation leads to a singlet state, photochemical rearrangements of ketones often proceed through the longer-lived triplet state, which is formed via intersystem crossing. baranlab.org
In the triplet state, the molecule has two unpaired electrons, giving it diradical character. This state is generally more stable than the corresponding singlet excited state. baranlab.org The electron density distribution in the triplet state is significantly different from the ground state. The n-π* transition localizes one unpaired electron primarily on the oxygen atom and the other in the π-system, leading to a zwitterionic or diradical character. This redistribution of electron density activates the molecule for unique chemical reactions. For instance, the β-carbons of the cyclohexadienone ring become electron-rich, which facilitates the β,β-bonding that initiates the Type A rearrangement. miami.edu The mechanism is believed to involve the formation of a zwitterionic intermediate after the initial photochemical steps, which then undergoes ground-state rearrangements. miami.edu
Understanding the feasibility and selectivity of a reaction requires a detailed analysis of its energy landscape, which maps the potential energy of the system as a function of the molecular geometry. nih.govresearchgate.net Computational chemistry allows for the location of transition states—the high-energy structures that connect reactants to products—and the calculation of the associated activation energies. ijsred.comijraset.com
For rearrangements of cyclohexadienones, computational studies have calculated the energy profiles for the entire reaction pathway. ijsred.com The process typically involves:
An initial energy increase upon protonation (in acid-catalyzed ground-state reactions).
A significant activation barrier for the 1,2-migration step, which is often the rate-determining step.
A final deprotonation step that leads to the stable, aromatic phenol product. ijsred.com
The enthalpy of rearrangement (ΔHr) and the activation energy (Ea) are key parameters determined from these studies. ijrar.org For example, calculations on related systems have shown that the migratory aptitude of a substituent is correlated with its ability to stabilize the carbocationic character of the transition state. ijraset.com A lower activation energy indicates a more facile migration. This type of analysis is critical for predicting which of several possible rearrangement pathways is most likely to occur. ijsred.comijrar.org
Computational Studies on Stereoselectivity in Cyclohexenone Additions
While specific computational studies on the stereoselectivity of additions to this compound are not extensively documented, the principles and methods are well-established for related cyclohexenone systems. Such studies are vital for predicting and explaining the stereochemical outcome of reactions like Michael additions or Diels-Alder reactions, where new stereocenters are formed. acs.orgnih.gov
Computational approaches, primarily using DFT, are employed to model the transition states of the addition reaction. The stereoselectivity (i.e., the preference for forming one stereoisomer over another) is determined by the relative energies of the different possible transition states. The pathway with the lowest energy transition state will be the most favored, leading to the major product. acs.org
Key factors influencing stereoselectivity that can be analyzed computationally include:
Steric Hindrance: The spatial arrangement of the substrate, reagent, and any catalyst can favor approach from one face of the molecule over the other.
Electronic Interactions: The interaction between the orbitals of the reactants (e.g., HOMO-LUMO interactions) can direct the stereochemical course of the reaction.
Catalyst-Substrate Interactions: In catalyzed reactions, the precise geometry of the catalyst-substrate complex is modeled to understand how the chiral environment of the catalyst directs the stereoselective outcome. acs.org
By calculating the energies of all possible diastereomeric and enantiomeric transition states, researchers can predict the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of a reaction with considerable accuracy. acs.org
Molecular Dynamics and Conformational Search Methods for Polymorph Analysis
This compound is a remarkable example of conformational polymorphism, existing in at least four different crystal forms (polymorphs) with a total of nineteen crystallographically independent molecular conformations. nih.govuohyd.ac.inworktribe.comnih.gov This complexity arises from subtle changes in the conformation of the molecule, specifically the correlated rotation of the two geminal phenyl rings. uohyd.ac.in
Computational methods are indispensable for analyzing this polymorphic behavior. Molecular dynamics (MD) simulations and conformational search methods are used to explore the potential energy surface of the molecule and identify stable conformations. mdpi.com These methods can predict the different ways the molecule can twist and fold.
For this compound, computational studies have been used to calculate the conformational energies (Econf) of the different molecular arrangements and the lattice energies (Ulatt) of the various crystal packings. nih.gov These calculations, using software like Spartan, Cerius2, and the COMPASS force field, help to rationalize the stability of the observed polymorphs. nih.gov It was found that a compensation effect between the molecular conformation energy and the lattice energy leads to very similar total energies for several of the polymorphs, explaining their concurrent crystallization. nih.gov
Table 2: Calculated Energies for Polymorphs of this compound.
| Polymorph Form | Space Group | Z' (Independent Molecules) | Total Energy (Etotal) (kcal/mol) | Status |
| A | P2(1) | 1 | 1.22 | Thermodynamic |
| B | P1 | 4 | 1.49 | Kinetic |
| C | P1 | 12 | High-energy precursor | Disappeared |
| D | Pbca | 2 | 1.98 | Metastable |
Data sourced from conformational and lattice energy calculations. nih.gov
These studies demonstrate how computational tools can be used to predict crystal structures and understand the subtle energetic balances that govern polymorphism, a phenomenon of critical importance in materials science and pharmaceuticals.
Applications of 4,4 Diphenyl 2,5 Cyclohexadien 1 One in Advanced Organic Synthesis Methodology
As a Synthon for Complex Molecular Architectures
4,4-Diphenyl-2,5-cyclohexadien-1-one and related dienone structures serve as versatile synthons, or building blocks, for the construction of complex molecular frameworks. Their utility stems from the inherent reactivity of the dienone system, which can be manipulated to create intricate carbon skeletons, including polycyclic and heavily substituted aromatic rings. The transformation of these precursors into more complex products is a key strategy in multi-step organic synthesis.
One notable application involves the synthesis of 1,2,4,5-tetraarylbenzene derivatives. In this methodology, related 1,4-cyclohexadiene (B1204751) structures, which can be accessed from dienone precursors, undergo a novel oxidative rearrangement mediated by bromine nih.govacs.org. This transformation allows for the sequential construction of highly substituted benzene cores, which are pivotal components in π-extended molecules relevant to materials science acs.org. The cyclohexadiene core, bearing quaternary carbons, is generated through a thermal ring-opening reaction, and its subsequent aromatization provides a pathway to these complex tetra-aryl systems nih.govacs.org. This stepwise approach highlights the role of the cyclohexadienone scaffold as a key intermediate in assembling elaborate molecular architectures.
The conversion of such precursors into complex molecules is central to modern organic synthesis, where planning involves breaking down a target molecule into simpler, accessible precursors, a process known as retrosynthetic analysis. The dienone structure represents a valuable synthon in both linear and convergent synthesis strategies for crafting complex target molecules.
Role in the Synthesis of Highly Substituted Phenols and Related Aromatic Systems
Cyclohexadienone derivatives are well-established precursors for the synthesis of highly substituted phenols, offering pathways to aromatic compounds that are otherwise difficult to access. These methods provide a high degree of regiochemical control, enabling the specific placement of various substituents on the phenol (B47542) ring.
One powerful method involves the photochemical rearrangement of 2-phenyl-2,5-cyclohexadien-1-ones. Irradiation of these compounds at specific wavelengths (e.g., 300 nm) induces regiospecific rearrangements to yield tetrasubstituted and even pentasubstituted phenols nih.gov. This process demonstrates how the cyclohexadienone framework can be rearranged to construct a densely functionalized aromatic ring.
Another strategy employs a cascade reaction sequence to achieve a regiospecific synthesis of phenols. For instance, a cascade Diels-Alder/elimination/retro-Diels-Alder process using hydroxypyrone and nitroalkene starting materials can produce phenols with programmable substitution at any position researchgate.netoregonstate.edu. Similarly, nickel-catalyzed benzannulation reactions between cyclobutenones and alkynes provide a rapid route to heavily substituted phenols, where regioselectivity can be controlled by the choice of substituents on the alkyne researchgate.net. These methods underscore the importance of cyclohexadienone-type structures as intermediates in reactions that furnish highly substituted aromatic systems with precise regiochemical outcomes oregonstate.edu.
Table 1: Examples of Substituted Phenol Synthesis from Cyclohexadienone Precursors This table is representative of synthetic strategies and not exclusively for this compound.
| Precursor Type | Reaction Type | Outcome | Reference |
|---|---|---|---|
| 2-Phenyl-2,5-cyclohexadien-1-ones | Photorearrangement (300 nm) | Regiospecific formation of tetrasubstituted phenols | nih.gov |
| Hydroxypyrone & Nitroalkene | Diels-Alder Cascade | Complete regiochemical control to form polysubstituted phenols | oregonstate.edu |
| Cyclobutenones & Alkynes | Ni-catalyzed Benzannulation | Rapid synthesis of heavily substituted phenols | researchgate.net |
Precursor in the Formation of Novel Heterocyclic and Polycyclic Compounds
The reactivity of the this compound scaffold makes it a valuable precursor for synthesizing a variety of complex cyclic systems, particularly polycyclic aromatic compounds. The dienone functionality provides multiple reactive sites that can participate in cycloadditions, rearrangements, and annulation reactions to build larger ring systems.
A significant application is the synthesis of 1,2,4,5-tetraarylbenzenes from 1,4-cyclohexadiene precursors, which are structurally related to cyclohexadienones nih.govacs.org. This process involves a bromine-mediated oxidative rearrangement that converts the six-membered dihydro-aromatic ring into a fully aromatic, tetra-substituted benzene core nih.gov. The reaction proceeds in high to excellent yields for various tetraarylcyclohexadienes, demonstrating a robust method for creating these polycyclic structures nih.govacs.org.
While direct synthesis of heterocycles from this compound is a specialized area, the general reactivity of dienones is foundational in constructing such systems. For instance, the development of cascade reactions to form polycyclic 2-formylthiophenes utilizes 1,4-dithiane-2,5-diol, a synthon that, like cyclohexadienone, possesses versatile reactive sites for building heterocyclic rings researchgate.net. The principles of using such multifunctional synthons can be applied to the dienone core to envision pathways toward novel heterocyclic frameworks, such as spirocycles, by leveraging its electrophilic and dienophilic characteristics in reactions with appropriate nucleophiles or dienes.
Catalytic Applications and Mechanistic Insights into Catalysis (e.g., Brønsted acid catalyzed reactions)
The this compound structure is amenable to various catalytic transformations, particularly those involving acid catalysis. Brønsted acids can activate the dienone system, enabling a range of synthetic applications and providing insights into reaction mechanisms.
Protonation of the carbonyl oxygen by a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), significantly enhances the electrophilicity of the cyclohexadienone ring. This activation facilitates subsequent nucleophilic attack or participation in cycloaddition reactions. For example, Brønsted acid catalysis is employed in the formal [4+4], [4+3], and [4+2] cycloadditions of various substrates, showcasing the power of this activation mode in forming complex ring systems rsc.org.
Mechanistically, Brønsted acid-catalyzed reactions involving dienone-like structures often proceed through carbocation intermediates. In the cyclization of diaryl-1,3-dienes to form indenes, the reaction is initiated by a Markovnikov proton addition to form a stable benzylic carbocation, which then undergoes cyclization organic-chemistry.org. A similar mechanism can be envisioned for this compound, where acid-catalyzed activation could lead to cationic intermediates that are trapped by nucleophiles or undergo rearrangements. Brønsted acids have also been shown to catalyze transfer hydrogenation reactions, using cyclohexa-1,4-dienes as hydrogen donors, which further illustrates the diverse catalytic chemistry accessible to this class of compounds researchgate.net.
Development of Regioselective and Stereoselective Synthetic Routes
The development of synthetic routes that control regioselectivity and stereoselectivity is a central goal in organic chemistry, and precursors like this compound are instrumental in achieving this. The substitution pattern on the cyclohexadienone ring can direct the outcome of reactions, allowing for the synthesis of specific isomers.
Regioselectivity is prominently demonstrated in the synthesis of highly substituted phenols. Methodologies have been developed that offer complete regiochemical control, allowing for the predictable synthesis of a specific constitutional isomer researchgate.netoregonstate.edu. For example, in a Diels-Alder cascade process, the choice of a regioisomeric nitroalkene coupling partner led to the formation of a single observable ortho-substituted phenol product, showcasing the high degree of regioselectivity achievable oregonstate.edu. Similarly, photochemical rearrangements of substituted 2-phenyl-2,5-cyclohexadien-1-ones are described as regiospecific, yielding specific tetrasubstituted phenol products nih.gov.
Stereoselectivity is also a key consideration. The synthesis of specific stereoisomers of cyclohexane-1,2,4,5-tetraol has been achieved with high stereoselectivity using an acid-catalyzed dihydroxylation of 1,4-cyclohexadiene mdpi.com. Furthermore, methods for the stereoselective synthesis of cyclohexa-2,4-dien-1-ones and cyclohex-2-en-1-ones from phenols have been developed, indicating that chiral dienone structures can be prepared and subsequently used in stereoselective transformations scilit.com. The ability to control both the regiochemical and stereochemical outcome makes these dienone-based synthetic routes highly valuable for constructing complex molecules with well-defined three-dimensional structures.
Table 2: Regioselectivity in Reactions Involving Cyclohexadienone-Related Structures
| Reaction Type | Precursors | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Photochemical Rearrangement | 2-Phenyl-2,5-cyclohexadien-1-ones | Light-induced reaction | Regiospecific formation of tetrasubstituted phenols | nih.gov |
| Diels-Alder Cascade | Hydroxypyrone and a regioisomeric nitroalkene | Cascade reaction sequence | Formation of a single regioisomeric ortho-substituted phenol | oregonstate.edu |
| Ni-catalyzed Benzannulation | Cyclobutenones and substituted alkynes | Variation of alkyne substituents | Modulation and control of product regioselectivity | researchgate.net |
Future Research Perspectives in 4,4 Diphenyl 2,5 Cyclohexadien 1 One Chemistry
Exploration of Novel Reaction Pathways and Unexplored Reactivity Patterns
While the existing reactivity of 4,4-diphenyl-2,5-cyclohexadien-1-one is well-documented, significant opportunities remain for discovering new transformations. Cyclohexadienones are recognized as versatile platforms for asymmetric synthesis, capable of undergoing a wide array of transformations. nih.gov Future research will likely focus on uncovering unprecedented reactivity, particularly in the realm of catalysis and photochemical rearrangements.
Key areas for future exploration include:
Asymmetric Catalysis: Developing new catalytic systems that can achieve novel asymmetric transformations of the achiral this compound substrate is a promising frontier. This could involve desymmetrization strategies where catalysts selectively react with one of the two enantiotopic enone functionalities, thereby creating chiral centers with high precision. nih.gov
Photochemical Reactions: The photochemical behavior of this compound is known to produce complex rearrangements, including the formation of bicyclic [3.1.0] products through excited states and cyclopropane (B1198618) intermediates. stackexchange.comacs.org Further investigation into these light-induced pathways, potentially using different wavelengths or sensitizers, could unveil new skeletal frameworks and reaction cascades. rsc.org
Novel Cycloadditions: Although 2,5-cyclohexadienones are generally more stable than their 2,4-isomers, exploring their participation in novel cycloaddition reactions beyond standard Diels-Alder chemistry could lead to the synthesis of complex polycyclic systems. nih.govacs.org This could involve metal-catalyzed bicycloadditions or higher-order cycloadditions with bespoke dienes or trienes. acs.org
Rearrangement Reactions: The dienone-phenol rearrangement is a classic transformation. stackexchange.com Future work could explore acid- or Lewis acid-mediated rearrangements that proceed through alternative carbocation intermediates, potentially leading to unexpected aryl migrations or skeletal reorganizations. acs.org
Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Chemoenzymatic Approaches)
The translation of this compound chemistry to more efficient and sustainable platforms represents a significant growth area. Flow chemistry and chemoenzymatic synthesis offer substantial advantages over traditional batch processing. mdpi.commdpi.com
Flow Chemistry: Continuous-flow synthesis allows for enhanced control over reaction parameters such as temperature and mixing, improving safety and scalability. mdpi.comresearchgate.net Applying flow chemistry to the synthesis and transformations of this compound could enable reactions that are difficult to control in batch, such as highly exothermic processes or those involving unstable intermediates. drugdiscoverytrends.comyoutube.com The modular nature of flow systems also facilitates multi-step syntheses without the need for isolating intermediates, streamlining the production of complex derivatives. mdpi.comdrugdiscoverytrends.com
Chemoenzymatic Approaches: The synergy between chemical and enzymatic catalysis can provide highly selective and environmentally benign synthetic routes. mdpi.comnih.gov Enzymes like ketoreductases could be employed for the stereoselective reduction of the ketone functionality in the cyclohexadienone core. nih.gov Combining the versatility of organometallic catalysis with the high selectivity of enzymes in multi-catalytic cascades could open new avenues for producing complex, high-value compounds from the this compound scaffold. mdpi.comethz.ch This approach is particularly promising for generating enantiomerically pure compounds, which are crucial in the pharmaceutical industry. mdpi.com
Advanced Computational Approaches for Predictive Chemistry and Materials Design
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design. For this compound, computational studies can provide deep mechanistic insights and accelerate the discovery of new applications.
Predictive Reaction Modeling: Advanced computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict the feasibility of novel reaction pathways, and understand the origins of stereoselectivity. This can help rationalize observed reactivity, such as in photochemical rearrangements, and guide the design of catalysts for new asymmetric transformations. stackexchange.com
Materials Design: Computational screening can predict the physical and electronic properties of hypothetical materials derived from the this compound scaffold. researchgate.net The known existence of multiple polymorphs of this compound, each with different crystal packing and molecular conformations, highlights the importance of understanding its solid-state behavior. worktribe.comnih.govresearchgate.net Computational approaches can be used to predict crystal structures and properties, aiding in the design of materials with desired characteristics, such as for organic electronics. researchgate.net
Pharmacokinetic Prediction: For derivatives being considered for biological applications, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net This in silico analysis allows for the early-stage filtering of candidates, prioritizing those with favorable drug-like properties and reducing the reliance on extensive experimental screening. researchgate.net
Design of Novel Functional Materials Based on Cyclohexadienone Scaffolds
The rigid, three-dimensional structure of the 4,4-disubstituted cyclohexadienone core makes it an attractive scaffold for the development of novel functional materials. mdpi.com Its synthetic accessibility and the potential for diverse functionalization provide a platform for creating molecules with tailored properties.
Biologically Active Agents: The cyclohexadienone framework is present in various molecules with interesting biological profiles. For example, certain 4-substituted 4-hydroxycyclohexa-2,5-dien-1-ones have shown selective cytotoxic activity against specific cancer cell lines. nih.gov By modifying the phenyl groups or other positions on the this compound core, libraries of new compounds can be synthesized and screened for potential therapeutic applications, including as antineoplastic agents. nih.govnih.gov The structural similarity to quinones, a major class of anticancer agents, suggests this is a promising avenue for exploration. nih.govnih.gov
Organic Electronics: The design of novel organic semiconductors is a key area of materials science. researchgate.net The cyclohexadienone scaffold can be incorporated into larger, conjugated systems to create materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net The synthesis of fused heterocyclic ladder-type oligomers from quinone-like precursors has demonstrated the potential of this chemistry for creating stable and efficient organic electronic materials. researchgate.net
Molecular Scaffolding and Probes: The defined geometry of the cyclohexadienone unit can be used as a central hub or scaffold to attach various functional groups in a precise spatial arrangement. mdpi.com This could lead to the development of molecular probes for chemical imaging or theranostic agents where diagnostic and therapeutic components are integrated into a single molecule. mdpi.com
Q & A
Q. What are the established synthetic routes for 4,4-Diphenyl-2,5-cyclohexadien-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization or Friedel-Crafts acylation of diphenyl precursors under acidic or Lewis acid catalysis. For example, analogous cyclohexadienones (e.g., 4-[bis(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one) are synthesized via condensation reactions with ketones or aldehydes . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (ambient vs. reflux), and catalyst choice (e.g., AlCl₃ vs. FeCl₃). Yields often range between 40–70%, with optimization requiring iterative adjustment of stoichiometry and reaction time .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Look for aromatic proton signals in the δ 6.5–8.0 ppm range (di-substituted phenyl groups) and conjugated dienone protons (δ 5.5–6.5 ppm). Splitting patterns distinguish para-substitution .
- ¹³C NMR : Carbonyl resonance near δ 190–200 ppm confirms the cyclohexadienone moiety.
- IR : Strong absorption at ~1680 cm⁻¹ indicates the conjugated ketone .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What purification strategies are effective for isolating this compound from byproducts?
Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar byproducts, preparative TLC or recrystallization (e.g., ethanol/water mixtures) may improve purity. Monitor fractions via UV-Vis due to the compound’s conjugated π-system .
Advanced Research Questions
Q. How do substituents on the phenyl rings affect the electronic properties and reactivity of this compound?
Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) stabilize the dienone via resonance, reducing electrophilicity, while electron-donating groups (e.g., -OCH₃) increase susceptibility to nucleophilic attack. Computational studies (DFT or Hammett plots) quantify substituent effects on frontier molecular orbitals (HOMO/LUMO) . Experimental validation involves synthesizing derivatives and comparing reaction kinetics (e.g., Diels-Alder reactivity) .
Q. What mechanistic insights explain contradictions in reported photochemical behavior of this compound?
Methodological Answer: Discrepancies arise from solvent-dependent excited-state dynamics. In polar solvents (e.g., acetonitrile), the compound undergoes [4+2] cycloaddition, while nonpolar solvents favor Norrish-type cleavage. Time-resolved spectroscopy (fs-TA or transient absorption) resolves intermediates, and TD-DFT calculations correlate solvent polarity with reaction pathways .
Q. How can computational modeling guide the design of this compound derivatives for asymmetric catalysis?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts enantioselectivity by simulating interactions between chiral ligands (e.g., BINOL derivatives) and the dienone scaffold. Transition-state optimization (Gaussian or ORCA) identifies steric/electronic biases. Experimental validation involves synthesizing chiral auxiliaries and testing catalytic efficiency in asymmetric aldol reactions .
Q. What experimental protocols ensure safe handling of this compound in radical polymerization studies?
Methodological Answer: Use inert atmospheres (N₂/Ar) to prevent unintended radical quenching. Monitor exotherms via calorimetry (e.g., RC1e reactor) when combining with initiators like AIBN. Safety protocols include fume hood use, PPE (gloves, goggles), and spill containment (activated carbon) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound under acidic conditions?
Methodological Answer: Contradictions may stem from trace impurities (e.g., residual Lewis acids) accelerating degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare batches synthesized with rigorous purification (e.g., triple recrystallization) versus crude samples. NMR tracking of degradation products (e.g., hydrolyzed ketones) clarifies pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
